![molecular formula C10H12N2O8 B14415235 2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 83257-94-7](/img/structure/B14415235.png)
2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is a chemical compound characterized by its unique structure, which includes two nitro groups attached to a phenylene ring, connected via ether linkages to ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the nitration of a phenylene derivative followed by etherification with ethan-1-ol. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The etherification step may involve the use of catalysts to promote the formation of the ether bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The ether linkages provide structural stability, allowing the compound to interact with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
- 2,2’-[(5,5’- (1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides
Uniqueness
2,2’-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to the presence of both nitro groups and ether linkages, which confer distinct chemical reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
83257-94-7 |
|---|---|
Fórmula molecular |
C10H12N2O8 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
2-[2-(2-hydroxyethoxy)-3,5-dinitrophenoxy]ethanol |
InChI |
InChI=1S/C10H12N2O8/c13-1-3-19-9-6-7(11(15)16)5-8(12(17)18)10(9)20-4-2-14/h5-6,13-14H,1-4H2 |
Clave InChI |
KAPNPRDCACYGSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])OCCO)OCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
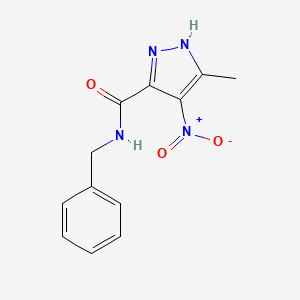
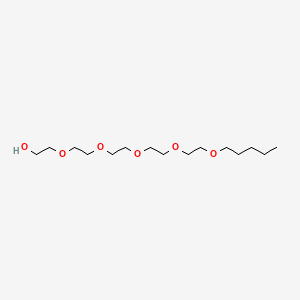
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
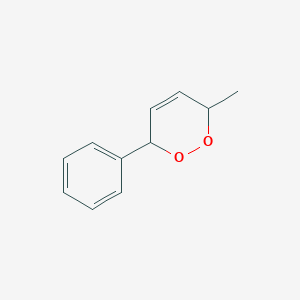
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
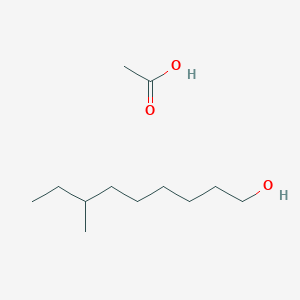
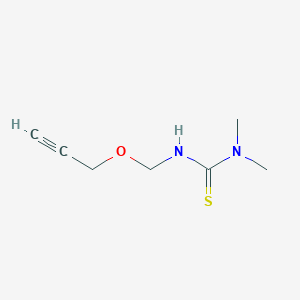
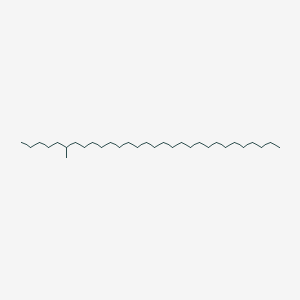
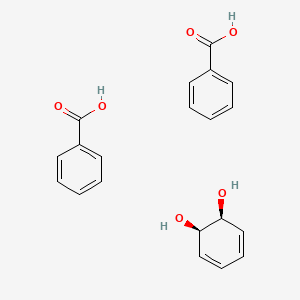
![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)
